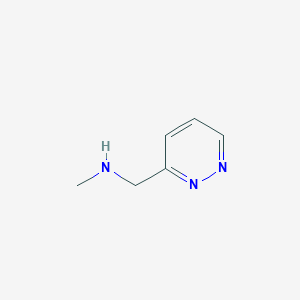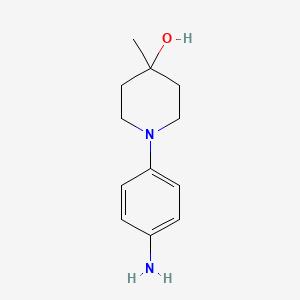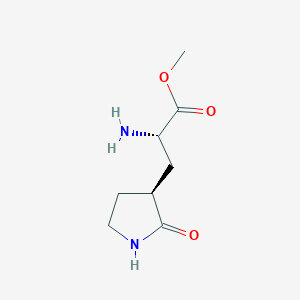
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyrrolidinone ring, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this route, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be compared with other similar compounds such as:
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Ethyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
ZRXQTUVXCKSWQD-WDSKDSINSA-N |
SMILES isomérique |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N |
SMILES canonique |
COC(=O)C(CC1CCNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)
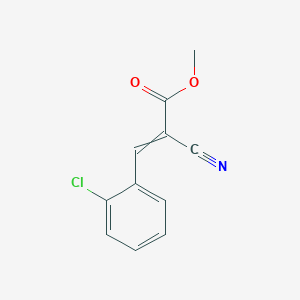
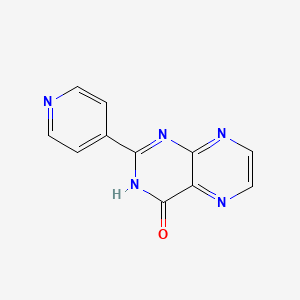


![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)
